MK-7246, chemically known as {(7R)-7-[amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a synthetic compound that has gained significant attention in scientific research for its role as a potent and selective antagonist of two receptors: CRTH2 (Chemoattractant Receptor-Homologous Molecule expressed on T-Helper Type 2 Cells) and GPR44. []
MK-7246 is classified as a synthetic small molecule. It belongs to the category of CRTH2 antagonists, which are being explored for their therapeutic potential in treating various inflammatory and autoimmune disorders. The compound has been the subject of multiple studies aimed at understanding its pharmacological properties and potential applications in clinical settings .
The synthesis of MK-7246 involves several steps that include the preparation of key intermediates. One notable method is the aziridine ring-opening strategy, which has been employed to construct the core structure of MK-7246. The precursor N-desmethyl-O-methyl MK-7246 is synthesized through a sequence of reactions that culminate in methylation with [11C]methyl iodide, followed by hydrolysis to yield the final product .
The synthesis process typically includes:
These methods have been refined over time to enhance yield and reduce by-products, making the synthesis more efficient for large-scale production .
The molecular structure of MK-7246 can be depicted as follows:
Key characteristics include:
The three-dimensional conformation of MK-7246 plays a crucial role in its binding affinity to the CRTH2 receptor, influencing its pharmacological activity .
MK-7246 undergoes various chemical reactions that are critical for its function as an antagonist. These include:
The compound's reactivity profile is essential for understanding its therapeutic mechanisms and optimizing its use in clinical applications.
MK-7246 functions primarily by antagonizing the CRTH2 receptor, which is implicated in Th2 cell activation and subsequent inflammatory processes. By blocking this receptor, MK-7246 inhibits the signaling pathways that lead to cytokine release and eosinophil activation, thereby reducing inflammation associated with allergic responses.
Data from pharmacological studies indicate that MK-7246 effectively decreases Th2 cytokine production when administered in vivo, demonstrating its potential utility in treating conditions like asthma and allergic rhinitis .
MK-7246 possesses several notable physical and chemical properties:
Understanding these properties is crucial for developing formulations that maximize bioavailability and therapeutic effectiveness .
MK-7246 has several promising applications in scientific research:
The development of CRTH2 (Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells) antagonists emerged from the need to target prostaglandin D₂ (PGD₂)-mediated inflammation in asthma and allergic diseases. Early research identified PGD₂ as a mast cell-derived lipid mediator elevated in asthmatic airways post-allergen challenge [3] [4]. The discovery of CRTH2 (officially termed PTGDR2) in 2001 revealed a second receptor for PGD₂ distinct from the DP1 (PTGDR1) receptor, with a unique expression profile on Th2 cells, eosinophils, and basophils [4] [6]. This established CRTH2 as a chemotactic regulator of type 2 inflammation.
First-generation antagonists like ramatroban (a thromboxane inhibitor with CRTH2 antagonism) lacked selectivity. Between 2005–2015, over 20 orally bioavailable CRTH2 antagonists entered clinical trials, including OC000459, fevipiprant (QAW039), and AZD1981 [5] [7]. These aimed to overcome limitations of corticosteroids and leukotriene modifiers in asthma control. MK-7246, developed by Merck, exemplified the optimization of potency and kinetic selectivity within this class [1]. Its discovery addressed the need for agents with sustained receptor blockade and improved pharmacokinetics.
Table 1: Evolution of Key CRTH2 Antagonists
Compound | Developer | Key Advancement | Clinical Status |
---|---|---|---|
Ramatroban | Bayer | Dual TP/CRTH2 inhibition | Approved (Japan, allergic rhinitis) |
OC000459 | Oxagen | First selective oral antagonist; reduced sputum eosinophils | Phase II/III (asthma) |
Fevipiprant (QAW039) | Novartis | High potency; improved lung function | Phase III (asthma) |
AZD1981 | AstraZeneca | Demonstrated target engagement | Discontinued (efficacy issues) |
MK-7246 | Merck | Long receptor residence time; PET tracer potential | Preclinical/Phase I |
PGD₂ exerts dualistic effects via two G-protein-coupled receptors (GPCRs):
In asthma, PGD₂ release from mast cells amplifies inflammation via CRTH2:
Table 2: Contrasting Roles of PGD₂ Receptors in Inflammation
Feature | DP1 (PTGDR1) | CRTH2 (PTGDR2) |
---|---|---|
G-protein coupling | Gαs (↑ cAMP) | Gαi (↓ cAMP, ↑ calcium) |
Primary cell types | Vascular smooth muscle, platelets, dendritic cells | Th2 cells, eosinophils, basophils, ILC2s |
Inflammatory role | Anti-inflammatory: Inhibits neutrophil activation, eosinophil apoptosis | Pro-inflammatory: Chemotaxis, cytokine release, degranulation |
Therapeutic targeting | Agonists explored for anti-inflammatory effects | Antagonists (e.g., MK-7246) block type 2 inflammation |
MK-7246 was designed to overcome limitations of earlier CRTH2 antagonists through:
Preclinical studies demonstrated efficacy in in vivo inflammation models:
Additionally, MK-7246’s high lipophilicity and brain penetrance initially suggested CNS applications, though its primary development focused on asthma [9]. Notably, its carbon-11 radiolabeled version ([¹¹C]MK-7246) is explored as a PET tracer for pancreatic β-cell mass quantification, leveraging CRTH2’s selective expression in β-cells [10].
Table 3: Key Pharmacological Properties of MK-7246
Property | Value | Assay System |
---|---|---|
CRTH2 Binding (Ki) | 2.5 nM | Human recombinant CRTH2 membranes |
Selectivity vs. DP1 | >1,000-fold | Radioligand binding |
GTPγS IC₅₀ | 3.6 nM (human), 5.2 nM (rat) | [³⁵S]-GTPγS binding |
Receptor Residence t½ | >120 minutes | Kinetic binding assays |
Eosinophil Inhibition | IC₅₀ = 8.7 nM (shape change assay) | Human whole blood |
Structural-Activity Relationship (SAR) Insights:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7